Fluorine Substitution Pattern Confers Distinct Kinase Inhibition Potential Relative to Non-Fluorinated Oxalamides
The 2,6-difluorobenzyl–2-fluorophenyl oxalamide architecture matches the general Formula I disclosed in US Patent 7,470,693, which exemplifies oxalamide derivatives as c-Met kinase inhibitors [1]. Within the patent's SAR framework, compounds bearing 2,6-difluorobenzyl substitution demonstrated enhanced potency relative to non-fluorinated or mono-fluorinated benzyl analogs. Importantly, the specific combination of a 2,6-difluorobenzyl group on N1 and a 2-fluorophenyl group on N2 is a distinct substitution pattern not broadly exemplified among the patent's representative compounds, suggesting that this compound occupies a unique SAR niche. The absence of published head-to-head IC50 data for this exact compound versus defined comparators reflects its status as an underexplored chemical probe rather than evidence of inactivity.
| Evidence Dimension | Kinase inhibition structural requirements (c-Met SAR) |
|---|---|
| Target Compound Data | Contains 2,6-difluorobenzyl (N1) + 2-fluorophenyl (N2) substitution; molecular weight 308.25 Da |
| Comparator Or Baseline | Patent-exemplified oxalamides typically bear mono-fluorobenzyl or heteroaryl substitutions; representative compounds with c-Met IC50 < 1 µM are disclosed but do not include this specific substitution pattern [1] |
| Quantified Difference | Quantitative IC50 comparison cannot be calculated due to lack of published data for this compound; structural differentiation is based on fluorine count (trifluorinated vs. mono-/difluorinated analogs) and substitution geometry (2,6- vs. 2,4- or 3,5-difluoro) |
| Conditions | US Patent 7,470,693 in vitro c-Met autophosphorylation assay and cell-based proliferation assays (specific assay conditions for this compound not reported) |
Why This Matters
This compound represents a distinct fluorination pattern within a validated kinase inhibitor chemotype, making it a valuable tool for SAR expansion studies where incremental fluorine substitution effects on c-Met potency and selectivity need to be empirically determined.
- [1] Borzilleri RM, Schroeder GM, Cornelius LAM. Oxalamide derivatives as kinase inhibitors. US Patent 7,470,693 B2. 2008. View Source
